tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
Overview
Description
Tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate is a compound belonging to the imidazo[4,5-b]pyridine family, characterized by a unique bicyclic structure fused with an imidazole and a pyridine ring. The tert-butyl ester group and the 2-oxo function add further complexity and utility to this molecule. This compound is known for its application in medicinal chemistry, given its potential biological activities.
Mechanism of Action
Target of Action
Tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate is a compound that belongs to the imidazole class . Imidazole compounds are known to interact with a variety of targets, including GABA A receptors , enzymes involved in carbohydrate metabolism , and components of the immune system . .
Mode of Action
Imidazole compounds are known for their broad range of biological properties . They can influence many cellular pathways necessary for the proper functioning of cells
Biochemical Pathways
Imidazole compounds have the ability to influence many cellular pathways . For instance, some imidazole compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to various downstream effects, including the regulation of immune response, cell growth, and apoptosis.
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability.
Result of Action
Imidazole compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of imidazole compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The preparation of tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate typically begins with the synthesis of the imidazo[4,5-b]pyridine core. A common approach involves the condensation of 2-aminopyridine with glyoxal to form the imidazole ring.
Esterification: : Following the core synthesis, the tert-butyl ester group is introduced via esterification. This usually involves the reaction of the imidazo[4,5-b]pyridine-3-carboxylic acid with tert-butanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
On an industrial scale, the production would leverage optimized reaction conditions to enhance yield and purity. This might involve continuous flow processes and advanced purification techniques like chromatography to ensure the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The 2-oxo group makes it susceptible to oxidation reactions, often leading to various derivatives of the parent compound.
Reduction: : Reduction reactions may target the 2-oxo group, yielding hydroxy or amine derivatives.
Substitution: : The compound undergoes nucleophilic substitution reactions, primarily at the pyridine ring, leading to diverse functionalized products.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: : Agents like lithium aluminum hydride (LiAlH4) are typically used.
Nucleophiles: : Nucleophiles such as alkoxides, thiolates, and amines are frequently employed in substitution reactions.
Major Products
The major products from these reactions depend on the specific reagents and conditions but include a range of functionalized imidazo[4,5-b]pyridine derivatives with varied biological activities.
Scientific Research Applications
In Chemistry
In chemical research, tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.
In Biology and Medicine
In biological and medical research, it serves as a scaffold for developing potential therapeutic agents due to its ability to interact with various biological targets.
In Industry
Industrially, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives. The uniqueness of tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate lies in its tert-butyl ester and 2-oxo functional groups, which confer distinctive chemical properties and biological activities.
List of Similar Compounds
Imidazo[4,5-b]pyridine-3-carboxylic acid
Imidazo[4,5-b]pyridine-2-carboxamide
2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylic acid
Exploring the interactions and applications of this compound can reveal numerous possibilities for advancements in science and industry. Have you come across any specific research or applications of this compound that you find intriguing?
Properties
IUPAC Name |
tert-butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-11(2,3)17-10(16)14-8-7(13-9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYQMHHTPPHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433812 | |
Record name | tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027159-01-8 | |
Record name | tert-Butyl 2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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